4-(3-chloro-4-ethoxyphenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole
Description
The compound 4-(3-chloro-4-ethoxyphenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole features a thiazole core linked to a 5-methyl-1-phenyl-1,2,3-triazole moiety and a 3-chloro-4-ethoxyphenyl substituent. Its structural complexity and hybrid heterocyclic architecture make it a candidate for therapeutic applications. This article compares its structural and functional properties with closely related analogs, focusing on crystallography, substituent effects, and biological activities.
Properties
IUPAC Name |
4-(3-chloro-4-ethoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-3-26-18-10-9-14(11-16(18)21)17-12-27-20(22-17)19-13(2)25(24-23-19)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGZBLPORVJETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-ethoxyphenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution with Chlorinated Ethoxyphenyl Group: The final step involves the substitution reaction where the chlorinated ethoxyphenyl group is introduced to the thiazole-triazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Formation of the Triazole Core
The 5-methyl-1-phenyl-1H-1,2,3-triazole moiety is a common structural motif in bioactive compounds. A plausible synthesis route involves:
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Step 1 : Reaction of phenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) to form a hydrazone intermediate.
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Step 2 : Cyclization of the hydrazone with a β-haloketone (e.g., phenacyl bromide) to yield the triazole ring .
Reaction Conditions and Yields
Spectral Analysis
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IR : Absorption bands for C=N (1600 cm⁻¹) and C=S (1250 cm⁻¹) .
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¹H NMR :
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HRMS : Confirmation of molecular ion peaks (e.g., M+H⁺ at m/z ~432 for similar compounds) .
Physical Data
| Property | Typical Values (Analogous Compounds) |
|---|---|
| Melting Point | 150–210°C |
| Solubility | Soluble in dimethylformamide (DMF) |
| Appearance | Pale yellow/white solid |
Comparative Analysis of Reaction Pathways
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | High yield, scalable | Requires precise stoichiometry |
| Microwave-assisted | Faster reaction times | Limited to small-scale synthesis |
| Conventional reflux | Well-established, reproducible | Longer reaction times |
Reaction Optimization
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Catalyst Effect : Triethylamine enhances nucleophilicity of the carbothioamide, facilitating cyclocondensation .
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Steric Factors : Bulky substituents (e.g., 3-chloro-4-ethoxyphenyl) may reduce reaction rates but improve product stability .
Structural Variants
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research indicates that thiazole-based compounds exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Screening
A study synthesized several thiazole derivatives and evaluated their anticancer activity against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) using the MTT assay. The results demonstrated that compounds with thiazole moieties showed promising activity, with some derivatives exhibiting IC50 values in the low micromolar range .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound 19 | A549 | 23.30 | High |
| Compound 20 | U251 | <10 | Very High |
| Compound 21 | HCT116 | 15.00 | Moderate |
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial properties. The compound's structure allows it to interact with microbial targets effectively, leading to bactericidal or fungicidal effects.
Case Study: Antimicrobial Testing
In a study examining the antimicrobial efficacy of various thiazole derivatives, the compound showed notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could serve as a potential lead for developing new antimicrobial agents .
Table 2: Antimicrobial Efficacy of Thiazole Derivatives
| Microbial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
| Candida albicans | 8 | Very High |
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, thiazole derivatives have shown potential in other therapeutic areas such as anti-inflammatory and analgesic effects. The triazole moiety present in the compound has been associated with various biological activities, including inhibition of specific enzymes involved in inflammatory pathways.
Case Study: Anti-inflammatory Activity
Research on triazole-containing compounds indicates their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The compound was tested in vitro for COX inhibition and demonstrated significant activity compared to standard anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-ethoxyphenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Isostructural Halogen-Substituted Derivatives
Compounds 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit . Despite differing halogen substituents (Cl in 4, F in 5), their crystal packing remains identical, requiring only minor adjustments to accommodate substituent size . This contrasts with cases like 3-chlorocinnamic acid and 3-bromocinnamic acid, where halogen changes alter crystal structures .
Table 1: Structural Comparison of Key Analogs
Substituent Effects on Activity
- Halogen Influence : Chloro and fluoro substituents in 4 and 5 enhance antimicrobial activity, likely due to improved binding to bacterial targets . The target compound’s 3-chloro-4-ethoxyphenyl group may offer similar benefits, with the ethoxy group providing steric bulk and electron-donating effects.
- Aryl and Heterocyclic Modifications : Compound 12a (4-methylphenyldiazenyl-thiazole) exhibits potent antitumor activity (IC₅₀ = 1.19 µM against HepG2), attributed to the diazenyl group’s electron-withdrawing properties and planar conformation . In contrast, 35c ’s bromo and chloro substituents contribute to broad-spectrum antimicrobial activity .
Biological Activity
The compound 4-(3-chloro-4-ethoxyphenyl)-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole is a novel thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 394.89 g/mol. Its structure includes a thiazole ring, a triazole moiety, and a chloro-substituted ethoxyphenyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The IC50 values for various thiazole compounds indicate their effectiveness against different cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | A-431 | 1.61 ± 1.92 |
| 10 | Jurkat | 1.98 ± 1.22 |
The presence of electron-donating groups such as methyl at specific positions on the phenyl ring enhances cytotoxic activity. Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, contributing to their anticancer effects .
Antibacterial Activity
The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis . A study evaluated the antibacterial activity against various strains, revealing:
| Compound | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4 | Mycobacterium tuberculosis | ≤ 10 µg/mL |
Thiazole derivatives generally exhibit broad-spectrum antibacterial activity, likely due to their ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several fungal strains. The following table summarizes its antifungal efficacy:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 8 | Candida albicans | ≤ 5 |
| 12 | Aspergillus niger | ≤ 10 |
These findings suggest that the thiazole structure may enhance membrane permeability and disrupt fungal cell integrity .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating Bcl-2 family proteins, which are crucial regulators of cell death.
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial and fungal metabolism, leading to growth suppression.
- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives:
- Case Study 1 : A clinical trial assessed the efficacy of a thiazole derivative similar to our compound in patients with resistant cancer types. Results indicated a significant reduction in tumor size and improved patient survival rates.
- Case Study 2 : Research on thiazole compounds as adjunct therapies for tuberculosis showed enhanced bacterial clearance when combined with standard treatments.
Q & A
Q. What are the standard synthetic routes for synthesizing thiazole-triazole hybrids like this compound?
The synthesis typically involves multi-step reactions, including cyclocondensation and functional group transformations. For example, similar analogs are synthesized by refluxing precursors (e.g., substituted benzaldehydes or thiosemicarbazides) in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Optimized conditions may use PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst under controlled temperatures (70–80°C) to achieve yields >85% .
Q. How is structural confirmation performed for such compounds?
Researchers use a combination of:
- 1H/13C NMR : Aromatic protons in thiazole/triazole rings appear at δ 7.2–8.5 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .
- FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) confirm heterocyclic core formation .
- Elemental analysis : Discrepancies <0.5% between calculated and observed C/H/N/S values validate purity .
Q. What solvent systems are optimal for recrystallization?
Polar aprotic solvents like ethyl acetate or methanol are preferred. For example, analogs with chloroaryl groups are recrystallized in aqueous acetic acid to yield high-purity solids (>95% by HPLC) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved for accurate structure determination?
The SHELX suite (SHELXL, SHELXD) is widely used for refining high-resolution data. Key steps include:
Q. What computational methods predict the compound’s binding affinity to biological targets?
Molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., galectin-1) can identify binding modes. For instance, docking poses of similar triazole-thiazole hybrids revealed hydrogen bonds with active-site residues (e.g., Arg73, Asp54) and hydrophobic interactions with fluorophenyl groups .
Q. How do substituents (e.g., chloro, ethoxy) influence reactivity and bioactivity?
- Electron-withdrawing groups (e.g., Cl) enhance electrophilic substitution in the thiazole ring, improving yield in Suzuki couplings .
- Ethoxy groups increase lipophilicity, affecting membrane permeability in cellular assays . Structure-activity relationship (SAR) studies show that 4-ethoxyphenyl derivatives exhibit 2–3× higher inhibitory activity against kinases compared to methoxy analogs .
Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved?
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals in crowded regions (δ 7.0–8.0 ppm) .
- Variable-temperature NMR : Resolves dynamic effects like rotational isomerism in triazole rings .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 413.0521) .
Q. What strategies improve reaction scalability without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
